N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine
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Overview
Description
N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine is a compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their wide range of biological activities and are often used as structural scaffolds in drug design and discovery
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine typically involves the condensation of N-(4-bromobenzyl)-3,1-benzoxazine-2,4-dione with 4,5-dimethyl-1,2-phenylenediamine in refluxing acetic acid . This reaction results in the formation of the benzimidazole derivative with moderate yield. The reaction conditions include:
Refluxing Acetic Acid: Used as the solvent and reaction medium.
Temperature: The reaction is carried out under reflux conditions, typically around 118°C (the boiling point of acetic acid).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity would be essential for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki coupling, due to the presence of the bromine atom.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Coupling Reactions: Palladium catalysts are commonly used in cross-coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted benzimidazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of benzimidazole N-oxides.
Coupling Products: Cross-coupling reactions can yield biaryl compounds.
Scientific Research Applications
N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive benzimidazole derivatives.
Industry: Used in the development of new materials and as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets. The benzimidazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The bromobenzyl group can enhance the compound’s binding affinity and specificity for its targets. Molecular docking studies have shown that similar compounds can bind to active sites of enzymes, leading to inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
4-bromobenzyl bromide: Used in the synthesis of various biaryl compounds.
Uniqueness
N-(4-bromobenzyl)-1-ethyl-1H-benzimidazol-5-amine is unique due to its specific combination of a benzimidazole ring and a bromobenzyl group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-1-ethylbenzimidazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3/c1-2-20-11-19-15-9-14(7-8-16(15)20)18-10-12-3-5-13(17)6-4-12/h3-9,11,18H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJUBTGJTNQTLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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